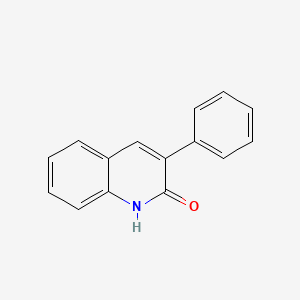

3-Phenyl-2(1H)-quinolinone

説明

Structure

3D Structure

特性

CAS番号 |

38035-81-3 |

|---|---|

分子式 |

C15H11NO |

分子量 |

221.25 g/mol |

IUPAC名 |

3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H11NO/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17) |

InChIキー |

ORXSOQFSAQHWSR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3NC2=O |

正規SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3NC2=O |

同義語 |

3-phenyl-2-quinolone |

製品の起源 |

United States |

Foundational & Exploratory

3-Phenyl-2(1H)-quinolinone: Structural Properties, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

The 2-quinolone (2(1H)-quinolinone) structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds[1]. Specifically, 3-phenyl-2(1H)-quinolinone represents a critical node in drug discovery, serving both as a potent bioactive molecule and a versatile synthetic intermediate. As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of 3-phenyl-2(1H)-quinolinone, detailing its physicochemical properties, advanced synthetic methodologies, and broad-spectrum pharmacological applications.

Physicochemical Profiling & Structural Dynamics

3-Phenyl-2(1H)-quinolinone (C15H11NO) exhibits a high degree of structural stability driven by its extended conjugated system. A critical structural feature of this molecule is its lactam-lactim tautomerism (2-quinolone vs. 2-hydroxyquinoline). In the solid state and in most physiological solvents, the lactam (2-quinolone) form strongly predominates due to the thermodynamic stability conferred by the amide resonance and intermolecular hydrogen bonding[2].

Table 1: Physicochemical Properties of 3-Phenyl-2(1H)-quinolinone

| Property | Value / Descriptor |

| Chemical Formula | C15H11NO |

| Molecular Weight | 221.26 g/mol |

| LogP (Predicted) | 3.50 - 3.75 |

| Hydrogen Bond Donors | 1 (N-H of the lactam core) |

| Hydrogen Bond Acceptors | 1 (C=O carbonyl oxygen) |

| Structural Analogy | Isosteric to 3-phenylcoumarin[3] |

Strategic Synthetic Methodologies

The synthesis of 3-phenyl-2(1H)-quinolinones has evolved from classical harsh-condition cyclizations (e.g., Knorr and Camps syntheses) to highly efficient, transition-metal-catalyzed, and metal-free oxidative pathways[1].

Microwave-Assisted Palladium-Catalyzed Carbonylative Annulation

Modern approaches leverage palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization. A highly efficient variant utilizes microwave irradiation and molybdenum hexacarbonyl (Mo(CO)6) as a solid CO surrogate[1]. This method bypasses the need for hazardous CO gas cylinders while drastically reducing reaction times from hours to minutes.

Figure 1: Microwave-assisted Pd-catalyzed carbonylative Sonogashira cyclization pathway.

Hypervalent Iodine-Mediated 1,2-Aryl Migration

A breakthrough metal-free methodology involves the direct oxidative C(sp2)–C(sp2) bond formation from N,2-diarylacrylamides[4]. Utilizing phenyliodine(III) bis(2,2-dimethylpropanoate) [PhI(OCOCF3)2] and a Lewis acid (BF3·Et2O), this reaction proceeds via an exclusive 1,2-aryl shift[4]. The causality here is driven by the highly electrophilic iodonium intermediate, which forces the cleavage of the initial C-C bond and subsequent Friedel-Crafts-type ring closure to yield the 3-arylquinolin-2-one skeleton[4].

Figure 2: Mechanism of hypervalent iodine-mediated oxidative 1,2-aryl migration and cyclization.

Validated Experimental Protocol: Microwave-Assisted Synthesis

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of 3-phenyl-2(1H)-quinolinone via the Pd-catalyzed microwave methodology[1].

Reagents & Materials:

-

2-Iodoaniline (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)2] (5 mol%)

-

1,2-Bis(diphenylphosphino)ethane [dppe] (10 mol%)

-

Triethylamine (Et3N) (3.0 equiv)

-

Molybdenum hexacarbonyl [Mo(CO)6] (0.6 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Reaction Assembly (Inert Atmosphere): In an oven-dried microwave vial equipped with a magnetic stir bar, sequentially add 2-iodoaniline, Pd(OAc)2, dppe, and Mo(CO)6.

-

Causality: Assembling solid reagents first minimizes the risk of moisture introduction. Mo(CO)6 is utilized as a bench-stable CO source, which decomposes in situ to provide the carbon monoxide necessary for the carbonylative insertion, mitigating the severe safety hazards associated with pressurized CO gas[1].

-

-

Solvent and Liquid Reagent Addition: Purge the vial with dry nitrogen for 5 minutes. Inject anhydrous THF, followed by Et3N and phenylacetylene. Seal the vial with a crimp cap.

-

Causality: Et3N acts as the base to neutralize the hydroiodic acid generated during the oxidative addition, shifting the equilibrium forward.

-

-

Microwave Irradiation: Subject the sealed vial to microwave irradiation at 160°C for 30 minutes.

-

Causality: Microwave superheating provides intense, localized kinetic energy that rapidly overcomes the activation barrier of the slow CO insertion step, drastically reducing the reaction time compared to conventional thermal heating[1].

-

-

Quenching and Filtration: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a tightly packed pad of Celite.

-

Causality: This filtration is a critical self-validating step; it sequesters the precipitated palladium black and unreacted molybdenum salts, preventing transition-metal streaking and product degradation during subsequent chromatography[1].

-

-

Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-2(1H)-quinolinone[1].

Pharmacological Significance & Drug Development

The 3-phenyl-2(1H)-quinolinone architecture is a highly versatile pharmacophore, exhibiting a broad spectrum of biological activities.

Antiplatelet Activity

Derivatives of phenyl quinolones have been extensively investigated as novel antiplatelet agents[5]. Preliminary screenings confirm that these isomers exert potent inhibitory effects against arachidonic acid (AA)-induced platelet aggregation[5]. While varying the substitutional position of the phenyl group profoundly impacts efficacy, the 3-phenyl-2-quinolone scaffold serves as a critical baseline structure for developing superior alternatives to classical NSAIDs like indomethacin[5].

5-HT Receptor Antagonism

Substituted analogs, such as 4-methoxy-3-phenyl-2(1H)-quinolone, are pivotal precursors in the synthesis of 5-HT2 receptor antagonists[6]. These compounds are evaluated for their ability to displace [3H]spiperone from rat brain cortex synaptosomes, demonstrating significant in vivo antagonism against 5-hydroxytryptophan-induced head twitches[6]. The rigid quinolinone core optimally positions the phenyl ring for pi-pi stacking interactions within the 5-HT receptor pocket.

Antitubercular and Kinase Inhibition Potential

The 4-hydroxy derivatives of 3-phenyl-2(1H)-quinolinone have shown remarkable antitubercular potency[7]. Structure-activity relationship (SAR) studies highlight that halogenated variants, such as 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one, exhibit minimal toxicity against MRC-5 cells while maintaining strong inhibitory action against Mycobacterium tuberculosis H37Ra[7]. Furthermore, the structural analogy between 3-phenyl-2-quinolones and 3-phenylcoumarins[3] allows these molecules to act as bioisosteres in the development of novel kinase inhibitors.

Conclusion

3-Phenyl-2(1H)-quinolinone remains a cornerstone molecule in modern organic synthesis and drug discovery. The transition from harsh classical cyclizations to elegant, palladium-catalyzed microwave syntheses and metal-free hypervalent iodine migrations underscores the rapid advancement in heterocyclic methodology. By understanding the intricate physicochemical properties and mechanistic pathways of this scaffold, researchers can continue to exploit its potential in developing next-generation therapeutics targeting cardiovascular, neurological, and infectious diseases.

References

- Source: Bioorganic & Medicinal Chemistry (nih.gov)

- A Comparative Analysis of 2-Quinolone Synthesis Methodologies Source: BenchChem URL

- Structural analogy between 3-phenylcoumarin and 3-phenyl-2-quinolone Source: ResearchGate URL

- Metal-Free Synthesis of 3-Arylquinolin-2-ones from N,2-Diarylacrylamides via Phenyliodine(III) Bis(2,2-dimethylpropanoate)

- Synthesis and 5-hydroxytryptamine antagonist activity of 2-[[2-(dimethylamino)

- Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1H)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-benzyl-3-phenylquinolin-2(1H)-one - CAS号 231289-51-3 - 摩熵化学 [molaid.com]

- 5. Synthesis and antiplatelet activity of phenyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-methoxy-3-phenyl-2(1H)-quinolone - CAS号 28563-01-1 - 摩熵化学 [molaid.com]

- 7. 4-hydroxy-1-phenyl-3-methyl-1H-quinolin-2-one - CAS号 94298-58-5 - 摩熵化学 [molaid.com]

3-Phenyl-2(1H)-quinolinone: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary

In the landscape of rational drug design, the 2-quinolinone (carbostyril) scaffold represents a highly versatile, privileged pharmacophore. Specifically, 3-phenyl-2(1H)-quinolinone —formally designated by the IUPAC name 3-phenyl-1H-quinolin-2-one —has garnered significant attention due to its unique structural rigidity, hydrogen-bonding capacity, and distinct photophysical properties. This technical guide provides an in-depth analysis of its chemical architecture, details field-proven synthetic methodologies, and maps its structure-activity relationship (SAR) within biological systems.

Structural Architecture and Physicochemical Profiling

Nomenclature and Tautomerism

The IUPAC name for this compound is 3-phenyl-1H-quinolin-2-one . The structure consists of a bicyclic quinoline core with a carbonyl group at the 2-position and a phenyl substituent at the 3-position.

A critical structural feature of 3-phenyl-1H-quinolin-2-one is its lactam-lactim tautomerism. While it can theoretically exist as 3-phenylquinolin-2-ol (the lactim form), the equilibrium heavily favors the lactam form (2(1H)-quinolinone) in both the solid state and in polar solutions.

-

Causality of Stability: The lactam form is thermodynamically stabilized by strong intermolecular hydrogen bonding (dimerization) and the robust resonance of the cyclic amide system, which provides an energy advantage of ~1.5 kcal mol⁻¹ per H-bond over standard cis-amides (1[1]).

Photophysical Properties

Carbostyril derivatives are well-documented fluorophores. The introduction of the 3-phenyl group extends the conjugated π-system, resulting in a distinct red-shift in fluorescence compared to the unsubstituted core. The molecule exhibits an excitation maximum (λex) at approximately 345 nm and an emission maximum (λem) at 410 nm (1[1]).

Fig 1. Lactam-lactim tautomerization and NMDA receptor pharmacophore mapping.

Experimental Methodologies & Workflows

To synthesize 3-phenyl-1H-quinolin-2-one with high purity for biological assays, researchers must select pathways that minimize toxic trace residues. Below are two highly validated protocols.

Protocol A: Metal-Free Oxidative C-C Bond Formation

Traditional cross-coupling requires transition metals (e.g., Pd, Ru), which leave toxic trace residues that are unacceptable in late-stage drug development. This modern protocol utilizes hypervalent iodine for a metal-free direct oxidative C(sp2)-C(sp2) bond formation (2[2]).

-

Causality of Reagents: Phenyliodine(III) bis(2,2-dimethylpropanoate)[PhI(O2C-t-Bu)2] acts as the electrophilic oxidant. However, it is insufficiently reactive on its own. The addition of Boron trifluoride etherate (BF3·Et2O) is critical; it acts as a Lewis acid to coordinate with the pivalate ligands, activating the hypervalent iodine center and driving the 1,2-aryl shift mechanism.

-

Step-by-Step Workflow:

-

Substrate Preparation: Dissolve N-methyl-N-phenyl-2-phenylacrylamide (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Activation: Cool the solution to 0°C. Dropwise, add BF3·Et2O (2.0 equiv), followed by the slow addition of PhI(O2C-t-Bu)2 (1.2 equiv).

-

Oxidative Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction proceeds via a spirocyclic intermediate followed by rearomatization.

-

Self-Validation / Quality Control: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and concentrate. Run a ¹H-NMR (CDCl3) on the crude. Validation marker: The successful cyclization is confirmed by the disappearance of the acrylamide alkene protons and the emergence of a distinct, sharp singlet at ~δ 7.8 ppm, corresponding to the C4-H of the newly formed quinolinone ring.

-

Fig 2. Metal-free oxidative C-C bond formation workflow for 3-arylquinolin-2-ones.

Protocol B: Photochemical Rearrangement of N-Oxides

-

Causality of Reagents: Accessing the 2-quinolinone core from quinoline N-oxides leverages UV light to drive an intramolecular rearrangement. Solvent choice is the controlling factor here. In aprotic solvents (like acetone), the reaction yields 4-phenylbenz[d][1,3]oxazepine. Using a strongly protic solvent (96% ethanol) stabilizes the excited oxaziridine intermediate, directing the pathway almost quantitatively toward 3-phenylcarbostyril (3[3]).

-

Step-by-Step Workflow:

-

Solution Preparation: Dissolve 3-phenylquinoline N-oxide in 96% ethanol to create a 0.01 M solution.

-

Irradiation: Place the solution in a magnetic stirred Pyrex flask. Irradiate using a Rayonet reactor equipped with 3500 Å lamps at 20-40°C for 4-6 hours.

-

Self-Validation / Quality Control: Evaporate the solvent under reduced pressure. Recrystallize the residue from pentane. Perform IR spectroscopy on the purified crystals. Validation marker: The product is validated by the presence of a strong lactam C=O stretching frequency at ~1650 cm⁻¹, which is entirely absent in the starting N-oxide (3[3]).

-

Biological Significance and SAR Mapping

The 2-quinolinone scaffold is a structural bioisostere for coumarins and cyclic amides. Specifically, derivatives of 3-phenyl-1H-quinolin-2-one are heavily investigated for their interaction with glutamate receptor ion channels.

They act as potent antagonists at the glycine co-agonist binding site of the NMDA receptor (4[4]). The rigid, planar structure of the quinolinone ring allows the N-H and C=O groups to act as a highly directional hydrogen bond donor-acceptor pair. Simultaneously, the 3-phenyl substituent is perfectly positioned to occupy an adjacent lipophilic sub-pocket within the extracellular ligand-binding domain (LBD), drastically increasing binding affinity and target residence time (4[4]).

Quantitative Data Summaries

Table 1: Physicochemical and Photophysical Properties

| Property | Value | Causality / Significance |

| IUPAC Name | 3-phenyl-1H-quinolin-2-one | Standardized global nomenclature. |

| Molecular Formula | C₁₅H₁₁NO | - |

| Molecular Weight | 221.26 g/mol | Highly optimal for small-molecule drug design (Lipinski's Rule of 5). |

| Excitation Max (λex) | ~345 nm | Extended π-conjugation from the 3-phenyl group. |

| Emission Max (λem) | ~410 nm | Red-shifted relative to the unsubstituted carbostyril core. |

Table 2: Comparative Synthetic Workflows

| Method | Reagents / Conditions | Primary Advantage | Limitation |

| Metal-Free Oxidative Coupling | PhI(O2C-t-Bu)2, BF3·Et2O, DCM | Eliminates heavy metal toxicity; high regioselectivity. | Requires pre-synthesis of specific acrylamide precursors. |

| Photochemical Rearrangement | 3-phenylquinoline N-oxide, 96% EtOH, UV (3500 Å) | Atom-economical; avoids harsh chemical oxidants. | Highly solvent-dependent; risk of oxazepine side-products in aprotic media. |

References

1.3 - Acta Chemica Scandinavica (via SciSpace) 2.1 - Inorganic Chemistry (via PMC) 3.4 - Pharmacological Reviews (via PMC) 4.2 - Advanced Synthesis & Catalysis (via Molaid)

Sources

- 1. Facile Synthesis and Properties of 2-λ5-Phosphaquinolines and 2-λ5-Phosphaquinolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-benzyl-3-phenylquinolin-2(1H)-one - CAS号 231289-51-3 - 摩熵化学 [molaid.com]

- 3. scispace.com [scispace.com]

- 4. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Biological Applications of 3-Phenyl-2(1H)-quinolinone: A Comprehensive Technical Guide

Executive Summary

3-Phenyl-2(1H)-quinolinone (also known as 3-phenylcarbostyril) is a privileged heterocyclic scaffold with profound implications in medicinal chemistry, photophysics, and synthetic methodology. Characterized by its rigid bicyclic structure and unique electronic distribution, this compound has evolved from a historical curiosity in early alkaloid chemistry to a highly sought-after pharmacophore in modern drug discovery. This whitepaper provides an in-depth analysis of its historical discovery, modern synthetic routes, and biological applications, offering actionable insights for researchers and drug development professionals.

Historical Context & Discovery

The history of 3-phenyl-2(1H)-quinolinone is deeply intertwined with the early exploration of alkaloid structures and

In the mid-20th century, during extensive research into

Chemical and Photophysical Properties

3-Phenyl-2(1H)-quinolinone exhibits unique photophysical properties due to the extended conjugation between the phenyl ring and the quinolinone core. It acts as an excellent model for studying hydrogen-bonded dimers (similar to cyclic ureas) and serves as a benchmark for novel bioisosteres like azaphosphinines [1].

Table 1: Photophysical Comparison of 3-Phenylcarbostyril and Bioisosteres

| Compound | Absorption Max ( | Emission Max ( | Key Characteristics |

| 3-Phenylcarbostyril | 345 nm | 410 nm | Strong native fluorescence; stable homodimer formation. |

| 2- | 354 nm | 427 nm | Red-shifted emission; dramatic solvatofluorescent effect. |

Data synthesized from photophysical studies of carbostyrils and their phosphonamidate analogs [1], [5].

Modern Synthetic Methodologies

While historical methods relied on harsh acidic conditions (e.g., polyphosphoric acid) or transition-metal catalysts (like Rhodium or Palladium), recent advancements prioritize "green," metal-free pathways. This is particularly crucial in drug development, where trace heavy metal contamination must be strictly avoided.

A breakthrough approach utilizes hypervalent iodine, specifically phenyliodine(III) bis(2,2-dimethylpropanoate) [PhI(O2C-t-Bu)2], to mediate a direct oxidative C(sp2)–C(sp2) bond formation from N,2-diarylacrylamides [3]. This method features an exclusive 1,2-aryl migration.

Experimental Protocol: Metal-Free Synthesis of 3-Phenylquinolin-2(1H)-ones

Causality & Logic: The use of PhI(O2C-t-Bu)2 acts as a mild, two-electron oxidant. Boron trifluoride etherate (BF3·Et2O) is employed as a Lewis acid to activate the hypervalent iodine reagent, facilitating the initial electrophilic attack on the acrylamide double bond. The subsequent 1,2-aryl shift is driven by the relief of steric strain in the spirocyclic intermediate and the thermodynamic sink of rearomatization.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, dissolve the N,2-diarylacrylamide substrate (0.2 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) under an argon atmosphere.

-

Activation: Cool the mixture to 0 °C. Add BF3·Et2O (0.4 mmol, 2.0 equiv) dropwise. (Rationale: Low temperature prevents uncontrolled oxidative cleavage and side reactions).

-

Oxidation: Add PhI(O2C-t-Bu)2 (0.3 mmol, 1.5 equiv) in one portion.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir. Monitor via Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically 2–4 hours). This creates a self-validating endpoint for the reaction.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (5 mL) to neutralize the Lewis acid. Extract the aqueous layer with DCM (3 × 5 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the pure 3-phenyl-2(1H)-quinolinone.

Mechanistic Pathways

The following diagram illustrates the logical flow of the metal-free 1,2-aryl shift mechanism.

Mechanistic pathway of metal-free 3-phenylquinolin-2(1H)-one synthesis via 1,2-aryl migration.

Biological Applications & Drug Discovery

The 3-phenylcarbostyril framework is a highly privileged scaffold in medicinal chemistry. Its structural rigidity allows for predictable interactions with biological targets, particularly through hydrogen bonding at the lactam core and hydrophobic interactions via the 3-phenyl ring.

Antitubercular Activity

Recent structure-activity relationship (SAR) studies have identified modified 3-phenylquinolin-2(1H)-ones as potent antitubercular agents. A library of 4-hydroxyquinolin-2(1H)-ones revealed that derivatives possessing a 3-phenyl substituent exhibit significant inhibition of Mycobacterium tuberculosis [4].

Table 2: Antitubercular Potency of Substituted 3-Phenylquinolin-2(1H)-ones

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) | Genotoxicity (Vitotox™) |

| 6-Fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | M. tuberculosis H37Ra | < 10 μM | Negative (Low Toxicity) |

| 4-Hydroxy-3-phenylquinolin-2(1H)-one | M. bovis | < 15 μM | Negative (Low Toxicity) |

Data derived from in vitro screening assays against mycobacterial species [4].

These compounds operate by penetrating the complex mycobacterial cell wall and engaging specific intracellular targets, leading to cell death without exhibiting acute toxicity against mammalian cells (e.g., MRC-5 cells) [4].

Workflow of SAR optimization and biological action for antitubercular 3-phenylquinolinones.

Conclusion

From its early identification as a rearrangement product of

References

- Source: Royal Society of Chemistry (RSC)

- Source: National Diet Library (NDL.go.jp)

- Metal-Free Synthesis of 3-Arylquinolin-2-ones from N,2-Diarylacrylamides via Phenyliodine(III) Bis(2,2-dimethylpropanoate)

- Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1H)

- Source: National Institutes of Health (NIH)

- Source: Indian Science Congress Association (via Archive.org)

Comprehensive Spectroscopic Profiling of 3-Phenyl-2(1H)-quinolinone: A Technical Guide for Structural Elucidation

Executive Summary

3-Phenyl-2(1H)-quinolinone (also recognized as 3-phenylcarbostyril) is a privileged heterocyclic scaffold with profound implications in medicinal chemistry, particularly in the development of antimicrobial agents and efflux pump inhibitors[1]. Accurate structural elucidation of this core is critical for downstream structure-activity relationship (SAR) optimizations. This whitepaper provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 3-phenyl-2(1H)-quinolinone, detailing the causality behind experimental observations and providing self-validating protocols for analytical chemists.

Structural Dynamics and Synthetic Context

The spectroscopic signature of 3-phenyl-2(1H)-quinolinone is heavily influenced by its tautomeric equilibrium and the electronic cross-conjugation between the quinolinone core and the C3-phenyl ring. While it can theoretically exist in a lactim (2-hydroxyquinoline) form, the lactam (2-quinolone) tautomer overwhelmingly predominates in both solid-state and polar solutions[2].

The synthesis of this scaffold often involves the transannulation of 2-substituted indoles or the photolysis of quinoline N-oxides[2][3]. Understanding the synthetic origin is vital, as trace impurities (e.g., unreacted starting materials or regioisomers) can convolute spectral interpretation.

Synthetic pathway and orthogonal spectroscopic validation workflow for 3-phenyl-2(1H)-quinolinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive proof of the 3-phenyl-2(1H)-quinolinone architecture.

Causality in ¹H NMR: The most diagnostic feature is the downfield shift of the N-H proton, typically resonating between 11.80 and 12.00 ppm in DMSO-d₆. This extreme deshielding is caused by the strong hydrogen-bonding propensity of the lactam moiety and the anisotropic effect of the adjacent carbonyl group. The H-4 proton appears as a distinct singlet around 8.00–8.10 ppm, confirming the substitution at the C-3 position[4]. The aromatic protons of the phenyl ring and the fused benzo-ring appear as a complex multiplet between 7.20 and 7.80 ppm.

Causality in ¹³C NMR: The carbonyl carbon (C-2) resonates near 161.0–162.0 ppm. This is typical for an α,β-unsaturated lactam, rather than a standard ketone (>190 ppm) or isolated amide (~170 ppm), due to the extended conjugation[4]. The C-3 and C-4 carbons appear around 132.0 ppm and 138.5 ppm, respectively.

Table 1: Summarized NMR Data (DMSO-d₆, 400 MHz / 100 MHz)

| Position | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) | Assignment Notes |

| N-H | 11.95 | Singlet (br) | - | Highly deshielded due to H-bonding |

| C-2 | - | - | 161.5 | Lactam carbonyl |

| C-3 | - | - | 132.1 | Quaternary carbon, phenyl attachment |

| C-4 | 8.05 | Singlet | 138.5 | Vinylic/aromatic proton of quinoline |

| Ar-H | 7.20 - 7.80 | Multiplet (9H) | 115.0 - 136.0 | Overlapping benzo and phenyl signals |

Infrared (IR) Spectroscopy

IR spectroscopy validates the functional groups, specifically the lactam core.

Causality in IR: The N-H stretching vibration is observed as a broad band around 3150–3200 cm⁻¹, indicative of intermolecular hydrogen bonding in the solid state (KBr pellet). The C=O stretching frequency (amide I band) is observed at 1650–1660 cm⁻¹. This value is lower than a typical isolated amide (~1680 cm⁻¹) because the nitrogen lone pair delocalizes into the carbonyl and the adjacent C=C bond, increasing the single-bond character of the C=O bond and thereby lowering its vibrational frequency[5].

Table 2: Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Causality / Structural Correlation |

| 3180 | N-H Stretch | Medium, Broad | Intermolecular H-bonding of lactam |

| 1655 | C=O Stretch | Strong, Sharp | Conjugated lactam carbonyl |

| 1600, 1560 | C=C Stretch | Medium | Aromatic ring breathing |

| 750, 690 | C-H Bend (oop) | Strong | Mono-substituted phenyl ring |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry confirms the molecular weight and provides structural connectivity through fragmentation.

Causality in MS: The molecular ion[M]⁺ at m/z 221 is typically the base peak (100% relative abundance), reflecting the high stability of the fully conjugated aromatic system. The primary fragmentation pathway involves the expulsion of carbon monoxide (-28 Da) from the lactam ring, yielding a prominent fragment at m/z 193. This[M-CO]⁺ ion is a hallmark of 2-quinolones and confirms the presence of the lactam moiety[3]. A secondary pathway involves the loss of the phenyl radical (-77 Da), yielding an m/z 144 fragment.

Primary electron ionization (EI) mass spectrometry fragmentation of 3-phenyl-2(1H)-quinolinone.

Table 3: Key EI-MS Fragments

| m/z Value | Relative Abundance | Fragment Identity | Mechanism |

| 221 | 100% | [M]⁺ | Molecular Ion (C₁₅H₁₁NO) |

| 193 | ~45% | [M - CO]⁺ | Expulsion of carbon monoxide from lactam |

| 144 | ~20% | [M - C₆H₅]⁺ | Cleavage of the C3-phenyl bond |

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems, meaning each procedure contains an internal check to verify the reliability of the data.

Protocol A: NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve 10-15 mg of purified 3-phenyl-2(1H)-quinolinone in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because the compound's rigid, planar structure and strong hydrogen bonding render it poorly soluble in non-polar solvents[6].

-

Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift calibration (δ 0.00 ppm).

-

Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 1024 scans).

-

Validation Check: Verify the residual DMSO pentet at 2.50 ppm in ¹H and the septet at 39.52 ppm in ¹³C. If the N-H peak is missing or extremely broad, suspect rapid proton exchange due to trace water (validate by checking for a broad H₂O peak around 3.33 ppm).

Protocol B: IR Spectroscopy (KBr Pellet Method)

-

Preparation: Grind 1-2 mg of the analyte with 100 mg of IR-grade, oven-dried KBr in an agate mortar until a homogenous, fine powder is achieved. Causality: Thorough grinding reduces scattering and prevents the Christiansen effect (asymmetric peak distortion).

-

Pressing: Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).

-

Validation Check: A sharp baseline with no broad absorption at 3400 cm⁻¹ (O-H stretch from water) validates the dryness of the KBr matrix, ensuring the 3180 cm⁻¹ N-H band is accurately assigned to the lactam and not obscured by moisture.

Protocol C: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid.

-

Ionization: Operate in positive Electrospray Ionization (ESI+) mode. Causality: The basic nitrogen and the carbonyl oxygen are readily protonated in the acidic matrix, yielding a strong [M+H]⁺ ion[6].

-

Validation Check: The observed exact mass must match the theoretical exact mass of C₁₅H₁₂NO⁺ (222.0913 Da) within a mass error of ≤ 5 ppm.

Conclusion

The structural validation of 3-phenyl-2(1H)-quinolinone requires a multi-modal spectroscopic approach. The highly deshielded N-H proton and the H-4 singlet in NMR, the conjugated C=O stretch in IR, and the characteristic loss of CO in mass spectrometry form an orthogonal, self-validating dataset. Adherence to strict sample preparation protocols ensures the integrity of these analytical readouts, empowering researchers to confidently advance this scaffold in drug discovery pipelines.

References

- Source: utb.

- Source: researchgate.

- Title: Substituent position-driven reaction pathways in the heterogeneous one-pot reduction/asymmetric hydrogenation of nitro-substituted (E)

- Source: researchgate.

- Title: Photochemical Studies. XVI. Photolysis of Phenylquinoline N-Oxides in Solution.

- Source: benchchem.

Sources

Solubility and stability of 3-Phenyl-2(1H)-quinolinone

An In-depth Technical Guide to the Solubility and Stability of 3-Phenyl-2(1H)-quinolinone

Authored by: A Senior Application Scientist

Introduction

3-Phenyl-2(1H)-quinolinone is a heterocyclic compound featuring a quinolinone core with a phenyl substituent at the 3-position. This structural motif is of significant interest in medicinal chemistry, with related quinolinone derivatives being explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[1] The efficacy and reliability of in vitro and in vivo studies involving this compound are fundamentally dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability.

This guide provides a comprehensive technical overview of the solubility and stability of 3-Phenyl-2(1H)-quinolinone. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. By explaining the causality behind experimental choices and providing self-validating methodologies, this document aims to equip scientists with the necessary knowledge to handle this compound effectively, ensuring the integrity and reproducibility of their research.

Core Physicochemical Properties

The solubility and stability of a compound are intrinsically linked to its molecular structure and resulting physicochemical properties. For 3-Phenyl-2(1H)-quinolinone, the presence of a large, rigid, and aromatic scaffold predicts its behavior in various solvent systems and under different environmental stressors.

A summary of its key computed properties is presented below. These parameters are crucial for predicting its behavior in both chemical and biological systems.

| Property | Value | Reference |

| IUPAC Name | 3-phenylquinolin-2-one | |

| Molecular Formula | C₁₅H₁₁NO | [2] |

| Molecular Weight | 221.26 g/mol | |

| Exact Mass | 221.084063971 Da | |

| XLogP3 (Lipophilicity) | 3.8 | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 1 |

The high XLogP3 value of 3.8 indicates significant lipophilicity, suggesting that 3-Phenyl-2(1H)-quinolinone will have low intrinsic solubility in aqueous media but will be more soluble in organic solvents. The single hydrogen bond donor (the N-H group of the lactam) and acceptor (the carbonyl oxygen) provide some capacity for interaction with polar solvents, but this is largely overshadowed by the hydrophobic nature of the fused aromatic rings.

Solubility Profile and Enhancement Strategies

Achieving an appropriate concentration of a compound in solution is critical for any experiment, from high-throughput screening to preclinical studies. Due to its lipophilic nature, 3-Phenyl-2(1H)-quinolinone presents a solubility challenge, particularly in the aqueous buffers used for most biological assays.

Solvent Solubility Characteristics

-

Aqueous Solubility: The intrinsic aqueous solubility is expected to be very low. A clear understanding of solubility is essential for the synthesis and purification of pharmaceutical materials.[3]

-

Polar Aprotic Solvents: It is anticipated to exhibit good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used to prepare high-concentration stock solutions.

-

Alcohols: Methanol and ethanol can serve as suitable solvents, though they may be less effective than DMSO for achieving very high concentrations.

-

Chlorinated Solvents: Dichloromethane and chloroform are also likely to be effective solvents.

Strategies for Solubility Enhancement in Aqueous Media

For biological testing, it is often necessary to dilute a DMSO stock solution into an aqueous buffer. This can lead to precipitation if the final DMSO concentration is too low to maintain solubility.[4] Several strategies can be employed to mitigate this issue:

-

Co-Solvents: The use of a water-miscible organic co-solvent is the most common approach. It is crucial to determine the highest tolerable concentration of the co-solvent (e.g., DMSO) for the specific assay system, as high concentrations can be toxic to cells.[4]

-

pH Adjustment: The N-H proton of the quinolinone lactam is weakly acidic. Under strongly basic conditions, it can be deprotonated to form a more soluble salt. However, the stability of the compound at high pH must be carefully evaluated, as hydrolysis of the lactam ring can occur.

-

Formulation with Excipients: For more challenging situations, formulation strategies involving excipients can be employed. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity, can encapsulate lipophilic molecules like 3-Phenyl-2(1H)-quinolinone, forming a water-soluble inclusion complex that increases its apparent solubility.[4]

Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines a standard method for determining the kinetic solubility of 3-Phenyl-2(1H)-quinolinone in a target aqueous buffer, a critical parameter for in vitro biological assays.

Objective: To determine the concentration of the compound that remains in solution after diluting a high-concentration DMSO stock into an aqueous buffer.

Materials:

-

3-Phenyl-2(1H)-quinolinone

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

96-well plates (polypropylene)

-

Plate shaker

Methodology:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of 3-Phenyl-2(1H)-quinolinone in 100% DMSO. Gentle warming or sonication may be used to aid dissolution.[4]

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

-

Dilution into Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of the target aqueous buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Separation of Precipitate: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet any precipitated compound.

-

Sample Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the concentration of the dissolved compound in the supernatant using a calibrated HPLC method (see Section 4).

-

Data Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed, or the concentration measured in the supernatant just before a significant drop in concentration is seen.

Stability Profile and Degradation Pathways

The chemical stability of 3-Phenyl-2(1H)-quinolinone is a critical attribute that influences its shelf-life, its behavior in biological matrices, and the interpretation of experimental data. Forced degradation studies are essential to identify factors that can compromise the compound's integrity.

Factors Influencing Stability

-

pH: The lactam ring in the quinolinone structure may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Temperature: Elevated temperatures are known to accelerate the rates of chemical degradation.[5]

-

Light (Photostability): The extensive conjugated aromatic system in 3-Phenyl-2(1H)-quinolinone makes it a candidate for photolytic degradation upon exposure to UV or visible light.[5] Photostability testing should be conducted according to ICH Q1B guidelines.[6]

-

Oxidation: The quinolinone ring system may be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxygenated derivatives.[5]

Potential Degradation Pathways

Based on the chemical structure of quinolinone and related compounds, several degradation pathways can be postulated. The primary pathways are likely to involve the quinolinone ring system.[5][7]

-

Lactam Hydrolysis: Under strong acidic or basic conditions, the amide bond within the lactam ring can be cleaved, opening the ring to form a substituted 2-aminocinnamic acid derivative.

-

Ring Oxidation/Hydroxylation: The electron-rich aromatic rings can undergo hydroxylation, particularly under oxidative conditions.[5]

-

Photodegradation: Exposure to light could induce complex reactions, including dimerization or oxidation.

The following diagram illustrates these potential degradation pathways.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare a solution of 3-Phenyl-2(1H)-quinolinone at a known concentration (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acidic: Mix the sample solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Basic: Mix with an equal volume of 0.2 M NaOH. Keep at room temperature.

-

Oxidative: Mix with an equal volume of 6% H₂O₂. Keep at room temperature, protected from light.

-

Thermal: Incubate the sample solution at 60°C, protected from light.

-

Photolytic: Expose the sample solution to light as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). [6]3. Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.

Analytical Methods for Quantification

A robust and validated analytical method is essential for accurately quantifying 3-Phenyl-2(1H)-quinolinone in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. [5][8]

Experimental Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method that separates 3-Phenyl-2(1H)-quinolinone from its potential degradation products and formulation excipients.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. [5]* Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV maximum of the compound (can be obtained from a DAD detector).

-

Injection Volume: 10 µL

-

Gradient Program (Example):

-

0-2 min: 20% B

-

2-15 min: 20% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 20% B

-

18-20 min: 20% B (re-equilibration)

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key aspect of a stability-indicating method is its ability to resolve the main peak from all degradation product peaks.

Identification of Degradation Products

While HPLC-UV can quantify the loss of the parent compound, it does not identify the structure of the degradants. For this, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. [5][9]By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products, allowing for their structural elucidation. [10]

Data Presentation and Interpretation

Table 1: Example Solubility Data for 3-Phenyl-2(1H)-quinolinone

| Solvent System | Solubility (µg/mL) | Method |

| Water | < 1 | HPLC-UV |

| PBS, pH 7.4 | < 1 | HPLC-UV |

| PBS, pH 7.4 + 1% DMSO | 5.2 | HPLC-UV |

| PBS, pH 7.4 + 2% DMSO | 15.8 | HPLC-UV |

| 50% Ethanol/Water | 75.3 | HPLC-UV |

| 100% DMSO | > 22,100 (>100 mM) | Visual |

Table 2: Example Summary of Forced Degradation Results

| Stress Condition | Duration | % Assay of Parent | % Degradation | Major Degradant Peak (RT, min) |

| Control (t=0) | 0 hr | 100.0 | 0.0 | - |

| 0.1 M HCl, 60°C | 24 hr | 88.5 | 11.5 | 4.2 |

| 0.1 M NaOH, RT | 8 hr | 81.2 | 18.8 | 3.8, 5.1 |

| 3% H₂O₂, RT | 24 hr | 92.1 | 7.9 | 7.5 |

| Thermal, 60°C | 24 hr | 99.1 | 0.9 | - |

| Photolytic (ICH Q1B) | - | 94.6 | 5.4 | 8.1 |

Conclusion and Recommendations

3-Phenyl-2(1H)-quinolinone is a lipophilic compound with low aqueous solubility that requires careful formulation for biological studies. Its stability is influenced by pH, light, and oxidative conditions, with the lactam ring being a potential site for hydrolysis.

Recommendations for Handling and Storage:

-

Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. Store these solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. [5]* Working Solutions: Whenever possible, prepare fresh dilutions in aqueous buffers immediately before use.

-

Protection from Light: Protect both solid material and solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photolytic degradation. [5]* pH Considerations: Avoid strongly acidic or basic conditions (pH < 3 or pH > 9) in formulations unless stability has been confirmed under those conditions.

-

Purity Checks: Periodically check the purity of stock solutions using the developed stability-indicating HPLC method, especially for long-term studies.

By adhering to these guidelines and employing the robust analytical methods described, researchers can ensure the quality and integrity of 3-Phenyl-2(1H)-quinolinone, leading to more reliable and reproducible scientific outcomes.

References

-

PubChem. 3-Phenylquinoline - CID 282849. National Center for Biotechnology Information. [Link]

-

Gao, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. [Link]

-

MDPI. (2021). Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ResearchGate. (n.d.). Degradation Pathways | Request PDF. [Link]

- Unknown Source.

-

PubMed. (2008). Ionization and fragmentation of monochloro-isomers of 3-hydroxy-2-phenyl-4(1H)-quinolinone. [Link]

- Subrahmanyam, C.V.S., et al. (1995). Solubility behaviour of 3-phenylsyndone in binary solvents. Indian Journal of Pharmaceutical Sciences, 57(4), 151-156.

-

Arabian Journal of Chemistry. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. [Link]

-

Frontiers. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. [Link]

-

MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

Hradil, P., et al. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini-Reviews in Medicinal Chemistry. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Tsai, K.J., et al. (2025). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC. [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. [Link]

-

Pharmaceutical Sciences. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

-

Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

-

Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. [Link]

-

SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 3-Phenylquinoline | C15H11N | CID 282849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. physchemres.org [physchemres.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 10. Ionization and fragmentation of monochloro-isomers of 3-hydroxy-2-phenyl-4(1H)-quinolinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of 3-Phenyl-2(1H)-quinolinone derivatives

This technical guide details the therapeutic potential, synthesis, and structure-activity relationships (SAR) of 3-Phenyl-2(1H)-quinolinone derivatives.

A Technical Guide for Drug Discovery & Development

Executive Summary

The 3-phenyl-2(1H)-quinolinone scaffold (also known as 3-phenylcarbostyril) represents a privileged structure in medicinal chemistry, acting as a nitrogenous isostere of isoflavones. Unlike its isomer 2-phenyl-4-quinolinone (a flavone mimic), this scaffold presents a unique pharmacophore characterized by a cis-amide lactam functionality and a specific hydrophobic vector at the 3-position.

Recent high-impact studies have validated this scaffold against three primary biological targets:

-

Hsp90 (Heat Shock Protein 90): Specifically targeting the C-terminal domain to induce client protein degradation in resistant cancers.

-

NMDA Receptor (Glycine Site): Acting as neuroprotective antagonists preventing excitotoxicity.

-

Cholinesterases (AChE/BChE): Functioning as dual-binding inhibitors for Alzheimer’s disease therapy.

Chemical Scaffold & Pharmacophore Analysis

The core structure consists of a bicyclic quinolinone fused ring with a phenyl group at position 3. The lactam (NH-CO) motif acts as a hydrogen bond donor/acceptor pair, critical for binding affinity.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical modification sites on the scaffold and their impact on biological activity.

Caption: SAR analysis highlighting critical substitution vectors. Position 4 acts as a functional switch between neuroprotective (OH) and anticancer (H) activity.

Primary Therapeutic Targets

Target A: Hsp90 C-Terminal Inhibition (Anticancer)

Mechanism: Unlike N-terminal inhibitors (e.g., Geldanamycin) that trigger the Heat Shock Response (HSR), 3-phenyl-2-quinolinones bind to the C-terminal dimerization domain of Hsp90. This destabilizes client oncoproteins (HER2, EGFR, Raf-1) without inducing the survival response associated with HSR.

Key Derivative: 3-(Heteroaryl/phenyl)quinolin-2(1H)-ones. Potency: IC50 values in the low micromolar range (20–50 µM).

Target B: NMDA Receptor Glycine Site (Neuroprotection)

Mechanism: 4-Hydroxy-3-phenyl-2(1H)-quinolinones act as competitive antagonists at the glycine co-agonist site of the NMDA receptor. By blocking this site, they prevent excessive calcium influx (excitotoxicity) associated with stroke and neurodegeneration.

Key Derivative: 4-Hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one (L-701,324). Potency: High affinity (Ki < 100 nM).

Target C: Cholinesterases (Alzheimer's Disease)

Mechanism: Derivatives substituted with basic side chains (e.g., ethylmorpholine at C6/C7) act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The 3-phenyl ring engages the peripheral anionic site (PAS), while the quinolinone core binds to the catalytic active site (CAS).

Quantitative Data Summary:

| Target | Derivative Class | Key Substituent | IC50 / Ki | Mechanism | Reference |

| Hsp90 | 3-(Heteroaryl)quinolin-2-one | 6-Br, 3-(3-pyridyl) | 28 µM (IC50) | C-terminal Inhibition | [1] |

| NMDA | 4-Hydroxy-3-phenyl-2-one | 4-OH, 3-(3-phenoxyphenyl) | 2 nM (Ki) | Glycine Site Antagonist | [2] |

| AChE | 7-Alkoxy-3-phenyl-2-one | 7-(3-diethylaminopropoxy) | 0.29 µM (IC50) | Mixed Inhibition (CAS+PAS) | [3] |

| PI3Kα | 6-Fluoro-4-hydroxy-3-phenyl | 6-F, 4-OH | 3.2 µM (MIC) | Kinase Inhibition | [4] |

Experimental Protocols

Protocol A: One-Pot Reductive Cyclization (Recommended)

A robust, high-yield method for synthesizing the core 3-phenyl-2(1H)-quinolinone scaffold without harsh condensation conditions.

Reagents:

-

2-Nitrobenzaldehyde (1.0 equiv)

-

Ethyl 2-phenylacetate (1.2 equiv)

-

Iron powder (Fe) (3.0 equiv)

-

Conc. HCl (catalytic)

-

Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-nitrobenzaldehyde (10 mmol) and ethyl 2-phenylacetate (12 mmol) in 30 mL of Ethanol/Water.

-

Reduction/Cyclization: Add Iron powder (30 mmol) and 0.5 mL of conc. HCl.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Filter the hot solution through Celite to remove iron residues.

-

Isolation: Pour the filtrate into ice-cold water (100 mL). The product will precipitate as a solid.

-

Purification: Recrystallize from ethanol to yield the pure 3-phenyl-2(1H)-quinolinone.

Protocol B: Suzuki-Miyaura Cross-Coupling (For SAR Exploration)

Ideal for generating libraries with different phenyl substitutions.

-

Starting Material: 3-Bromo-2(1H)-quinolinone.

-

Coupling: React with aryl boronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and Na2CO3 (2 equiv) in Dioxane/Water at 90°C for 12h.

Mechanistic Pathway Visualization

The following diagram details the Hsp90 inhibitory pathway, a unique mechanism for this scaffold compared to standard kinase inhibitors.

Caption: Mechanism of Hsp90 C-terminal inhibition. Unlike N-terminal inhibitors, this scaffold avoids triggering the survival-promoting Heat Shock Response (HSR).

References

-

Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones as Hsp90 Inhibitors. MDPI Molecules, 2022.

-

Structure-Activity Relationships of 4-Hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of NMDA Receptors. Journal of Medicinal Chemistry, ACS.

-

Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 2020.

-

Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives. ResearchGate, 2018.

-

A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. IKM, 2019.

Sources

Technical Guide: 3-Phenyl-2(1H)-quinolinone and Its Analogs

This technical guide provides a comprehensive review of 3-Phenyl-2(1H)-quinolinone (also known as 3-phenylcarbostyril), a privileged scaffold in medicinal chemistry.

Executive Summary

The 3-phenyl-2(1H)-quinolinone scaffold represents a critical structural motif in drug discovery, distinguished by its stability, planarity, and capacity for diverse functionalization. Unlike its isomer, the 2-phenyl-4-quinolinone (aza-flavone), this scaffold features a carbonyl at the C2 position and a phenyl group at C3, creating a unique steric and electronic profile. This guide details the synthetic methodologies, structure-activity relationships (SAR), and pharmacological applications of this chemotype, specifically focusing on its potential as a kinase inhibitor and antimicrobial agent.

Chemical Structure & Properties

The core structure consists of a bicyclic quinoline ring system with a lactam functionality.

-

IUPAC Name: 3-phenylquinolin-2(1H)-one

-

Common Name: 3-Phenylcarbostyril[1]

-

Key Features:

-

Lactam-Lactim Tautomerism: Predominantly exists in the 2-oxo (lactam) form in solid state and polar solvents.

-

Lipophilicity: The C3-phenyl group significantly enhances lipophilicity compared to the parent quinolinone, facilitating membrane permeability.

-

Fluorescence: Many derivatives exhibit strong fluorescence, making them useful as biological probes.

-

Synthetic Strategies

The synthesis of 3-phenyl-2(1H)-quinolinones has evolved from classical condensation reactions to modern metal-free oxidative cyclizations.

A. Classical Approach: Modified Friedländer/Knoevenagel Condensation

This is the most robust method for generating diverse analogs. It involves the reaction of 2-aminobenzaldehyde (or its precursor, 2-nitrobenzaldehyde) with phenylacetyl chloride or phenylacetic acid derivatives .

-

Mechanism: The amino group is first acylated to form an amide, followed by an intramolecular Knoevenagel-type condensation (aldol reaction followed by dehydration) facilitated by a base.

-

Advantages: High regioselectivity; readily available starting materials.

B. Modern Approach: PIFA-Mediated Oxidative Cyclization

A metal-free strategy utilizing hypervalent iodine reagents, specifically Phenyliodine(III) bis(trifluoroacetate) (PIFA) .

-

Precursor: N-phenyl-cinnamamide derivatives.

-

Mechanism: Involves an oxidative C(sp²)–C(sp²) bond formation accompanied by a 1,2-aryl shift.

-

Advantages: Avoids transition metals; mild conditions; access to complex substitution patterns.

C. Visualization of Synthetic Pathways

The following diagram illustrates the two primary synthetic routes.

Caption: Comparative synthetic pathways: Classical Acylation-Cyclization (top) vs. Modern Hypervalent Iodine Oxidation (bottom).

Medicinal Chemistry & SAR

The biological activity of 3-phenyl-2(1H)-quinolinones is highly sensitive to substitutions at three key positions.

| Position | Modification | Effect on Activity |

| N1 (Lactam Nitrogen) | Methylation / Alkylation | Critical: Often improves potency and solubility. N-Methyl analogs frequently show higher antimicrobial activity than unsubstituted counterparts. |

| C3 (Phenyl Ring) | Para-substitution (F, Cl, OMe) | Electronic Tuning: Electron-withdrawing groups (EWGs) like F or Cl often enhance metabolic stability and kinase binding affinity. |

| C4 (Quinoline Ring) | Methyl / Phenyl | Steric Hindrance: Bulky groups here can twist the C3-phenyl ring out of planarity, potentially reducing efficacy if planarity is required for intercalation. |

| Benzo-fused Ring | 6- or 7-substitution (Cl, NO2) | Binding Pocket Fit: Halogens at C6/C7 are common in bioactive quinolones (e.g., fluoroquinolones), improving cell penetration. |

SAR Visualization

Caption: Structure-Activity Relationship (SAR) map highlighting key modification sites for optimization.

Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-2(1H)-quinolinone (Classical Method)

Based on the methodology by Park & Jung (2005).

Objective: To synthesize the core scaffold from 2-aminobenzaldehyde.

Reagents:

-

2-Aminobenzaldehyde (1.0 equiv)

-

Phenylacetyl chloride (1.0 equiv)

-

Pyridine (1.0 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvents: Benzene (or Toluene), DMF.

Step-by-Step Workflow:

-

Acylation:

-

Dissolve 2-aminobenzaldehyde in dry benzene/toluene.

-

Add pyridine.

-

Slowly add phenylacetyl chloride at

. -

Stir at room temperature for 1 hour.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The amine spot should disappear.

-

Workup: Wash with dilute HCl, then water. Dry organic layer and concentrate to yield the intermediate amide.

-

-

Cyclization:

-

Dissolve the intermediate amide in DMF.

-

Add solid

. -

Heat the mixture to

for 3–5 hours. -

Causality: The base abstracts the

-proton from the phenylacetyl group, triggering an intramolecular aldol condensation with the aldehyde, followed by dehydration to aromatize the ring.

-

-

Isolation:

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate.

-

Recrystallize from ethanol to obtain pure 3-phenyl-2(1H)-quinolinone.

-

Protocol B: Antimicrobial Assay (Broth Microdilution)

Standard validation for quinolinone derivatives.

-

Preparation: Dissolve the synthesized compound in DMSO (stock 1 mg/mL).

-

Inoculation: Prepare bacterial suspensions (e.g., S. aureus, E. coli) adjusted to

McFarland standard. -

Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate.

-

Incubation: Add bacterial suspension and incubate at

for 24 hours. -

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Pharmacological Applications

-

Antitumor Activity:

-

Derivatives of 3-phenyl-2(1H)-quinolinone have demonstrated cytotoxicity against human cancer cell lines (e.g., A549, MCF-7).

-

Mechanism: Often linked to the inhibition of specific kinases (e.g., VEGFR, c-Met) or tubulin polymerization inhibition, similar to the mechanism of combretastatins (which share the cis-stilbene-like motif present in the 3-phenyl-quinolinone structure).

-

-

Antimicrobial Agents:

-

N-methylated derivatives (e.g., 3-phenyl-1-methylquinolin-2-one ) show potent activity against Gram-positive bacteria.

-

The planarity of the system allows for DNA intercalation, a common mechanism for planar tricyclic heterocycles.

-

References

-

Park, K. K., & Jung, J. C. (2005). Facile Synthesis of 3-Substituted and 1,3-Disubstituted Quinolin-2(1H)-ones from 2-Nitrobenzaldehydes.[2] Heterocycles, 65(9), 2095-2104. Link

-

Cao, Y., et al. (2016). Metal-Free Synthesis of 3-Arylquinolin-2-ones from N,2-Diaryl-acrylamides via Phenyliodine(III) Bis(2,2-dimethylpropanoate)-Mediated Direct Oxidative C-C Bond Formation. Advanced Synthesis & Catalysis, 358(15). Link

-

Al-Salahi, R., et al. (2019).[3] Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. Pharmaceutical Chemistry Journal, 53, 123–129. Link

-

Hradil, P., et al. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini-Reviews in Medicinal Chemistry, 9(6), 696-702. Link(Note: Cited for comparative pharmacology of the quinolinone scaffold).

Sources

Unveiling the Polypharmacology of the 3-Phenyl-2(1H)-Quinolinone Scaffold: A Technical Guide to Preliminary Mechanisms of Action

As drug discovery pivots away from single-target paradigms toward rational polypharmacology and scaffold repurposing, the 3-phenyl-2(1H)-quinolinone (3-phenylcarbostyril) core has emerged as a highly privileged, versatile pharmacophore. Structurally isosteric to 3-phenylcoumarins but possessing a critical nitrogen atom that acts as a hydrogen bond donor, this scaffold exhibits profound biological activity across entirely distinct therapeutic domains.

This technical whitepaper synthesizes preliminary mechanistic studies, structural-activity relationships (SAR), and self-validating experimental protocols for the two most validated targets of the 3-phenyl-2(1H)-quinolinone scaffold: Bacterial Efflux Pump Inhibition (AMR) and NMDA Receptor Antagonism (Neuropharmacology) .

Reversing Antimicrobial Resistance: NorA Efflux Pump Inhibition

The rapid emergence of multidrug-resistant (MDR) Staphylococcus aureus is heavily driven by the overexpression of the NorA efflux pump , a Major Facilitator Superfamily (MFS) transporter that actively extrudes fluoroquinolones (e.g., ciprofloxacin) from the bacterial cytoplasm.

Recent preliminary studies have identified specific derivatives of the 3-phenyl-2(1H)-quinolinone scaffold—particularly 3-aryl-4-methyl-2-quinolones—as potent Efflux Pump Inhibitors (EPIs)[1]. By neutralizing the pump, these compounds restore the intracellular concentration and bactericidal efficacy of ciprofloxacin.

Mechanism of Action & Causality

The 3-phenyl-2(1H)-quinolinone core intercalates into the hydrophobic transmembrane domains of the NorA pump. The 3-phenyl ring engages in

Mechanism of NorA efflux pump inhibition by 3-phenyl-2(1H)-quinolinones.

Self-Validating Experimental Workflows

To prove that a 3-phenyl-2(1H)-quinolinone is a true EPI and not simply a standalone antibacterial agent, researchers must employ a two-step validation system: proving synergy and proving functional efflux blockade.

Protocol A: Checkerboard Synergy Assay

This assay determines if the quinolinone synergizes with an antibiotic.

-

Preparation : In a 96-well microtiter plate, dispense serial two-fold dilutions of ciprofloxacin along the x-axis and the quinolinone derivative along the y-axis.

-

Inoculation : Add S. aureus (strain SA-1199B, which overexpresses NorA) to achieve a final inoculum of

CFU/mL. -

Incubation : Incubate at 37°C for 18 hours.

-

Viability Readout : Add resazurin dye (a metabolic indicator). A shift from blue to pink indicates bacterial growth.

-

Analysis : Calculate the Fractional Inhibitory Concentration Index (FICI).

-

Causality: An

confirms synergy, indicating the quinolinone is sensitizing the bacteria to ciprofloxacin[1].

-

Protocol B: Ethidium Bromide (EtBr) Accumulation Assay

Synergy does not guarantee efflux inhibition (it could be membrane permeabilization). EtBr is a known fluorescent substrate of NorA.

-

Cell Loading : Grow SA-1199B to mid-log phase (

). Wash and resuspend in PBS with 0.4% glucose (to energize the pump). -

Treatment : Add EtBr (25 µg/mL) and the quinolinone at

its intrinsic MIC (to ensure cell viability). -

Measurement : Monitor fluorescence continuously (Ex: 530 nm, Em: 600 nm) for 60 minutes.

-

Validation : Causality: EtBr fluoresces strongly only when bound to intracellular DNA. If the quinolinone successfully inhibits NorA, EtBr cannot be pumped out, resulting in a sustained, high fluorescence signal compared to the untreated control. Reserpine is used as a positive control.

Quantitative Efficacy Data

| Compound Scaffold | Substitution | MIC Ciprofloxacin Alone (µg/mL) | MIC Ciprofloxacin + EPI (µg/mL) | Fold Reduction | FICI |

| 3-Phenyl-2-quinolone | 4-Methyl, 5-OH, 7-OMe | 16.0 | 1.0 | 16x | 0.25 (Synergy) |

| 3-Phenyl-2-quinolone | 4-Methyl, 6-Fluoro | 16.0 | 4.0 | 4x | 0.50 (Synergy) |

| Reserpine | Positive Control | 16.0 | 4.0 | 4x | 0.50 (Synergy) |

Neuropharmacology: NMDA Receptor Glycine-Site Antagonism

Beyond microbiology, the 3-phenyl-2(1H)-quinolinone scaffold is a cornerstone in neuropharmacology. Specifically, derivatives bearing a hydroxyl group at the C4 position (4-hydroxy-3-phenyl-2(1H)-quinolinones ) are highly potent, competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[2].

Overactivation of NMDA receptors causes calcium-induced excitotoxicity, a primary driver of ischemic stroke damage and epilepsy.

Mechanism of Action & Causality

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, glycine. 4-hydroxy-3-phenyl-2(1H)-quinolinones target the strychnine-insensitive glycine binding site located on the GluN1 subunit.

-

The Pharmacophore : The 4-hydroxyl group and the 2-carbonyl oxygen act as a bioisosteric mimic of the carboxylic acid of glycine, forming critical hydrogen bonds with Arg523 and Thr518 in the receptor pocket.

-

The 3-Phenyl Ring : The addition of the 3-phenyl group drives a massive increase in binding affinity (often sub-nanomolar) by occupying an adjacent lipophilic auxiliary pocket that natural glycine cannot reach.

Radioligand displacement workflow for assessing NMDA receptor glycine-site affinity.

Self-Validating Experimental Workflows

Protocol C: Radioligand Displacement Assay

To prove target engagement at the glycine site, researchers use competitive radioligand binding.

-

Membrane Preparation : Isolate rat cortical membranes (a rich source of native GluN1/GluN2 receptors) and resuspend in 50 mM Tris-acetate buffer (pH 7.4).

-

Incubation : Incubate 100 µg of membrane protein with 2 nM

MDL 105,519 (a highly selective, radiolabeled glycine-site antagonist) and varying concentrations of the 3-phenyl-2(1H)-quinolinone test compound. -

Control (Self-Validation) : In a parallel set of tubes, add 1 mM non-radioactive glycine. Causality: This saturates all specific binding sites, allowing the measurement of Non-Specific Binding (NSB) to the plastic or lipid bilayer.

-

Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to minimize NSB.

-

Quantification : Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity. Calculate the

using the Cheng-Prusoff equation.

Quantitative Binding Data

| Compound Scaffold | Substitution | Functional | Profile | |

| 3-Phenyl-2-quinolone | 4-OH, 7-Chloro | 2.5 | 0.08 | Full Antagonist |

| 3-Phenyl-2-quinolone | 4-OH, 5,7-Dichloro | 0.8 | 0.02 | Full Antagonist |

| 3-Phenyl-2-quinolone | 1-Methyl, 4-OH, 7-Cl | >10,000 | N/A | Inactive (No H-bond donor) |

Structural Activity Relationship (SAR) Insights: The Divergence of Targets

The true elegance of the 3-phenyl-2(1H)-quinolinone scaffold lies in how minor peripheral substitutions dictate the biological target:

-

The N1 Position (NH) : The nitrogen proton is strictly required for NMDA receptor antagonism, acting as a critical hydrogen bond donor[2]. Alkylating this position (e.g., 1-methyl) completely abolishes NMDA affinity. Conversely, N-alkylation is well-tolerated and sometimes preferred for NorA efflux pump inhibition[1] and Adenosine Receptor (AR) modulation[3].

-

The C4 Position : A 4-hydroxyl (-OH) group is mandatory for NMDA receptor binding to mimic the carboxylate of glycine. If this is replaced by a 4-methyl group, the molecule loses neuropharmacological activity but becomes a highly optimized, lipophilic candidate for bacterial efflux pump inhibition.

Conclusion

The 3-phenyl-2(1H)-quinolinone core is a masterclass in scaffold repurposing. By understanding the precise causality of its structural features—leveraging the 3-phenyl ring for lipophilic anchoring and the lactam core for hydrogen bonding—researchers can rationally tune this single pharmacophore to either combat multidrug-resistant superbugs via NorA inhibition or protect neurons from excitotoxicity via NMDA receptor antagonism.

References

-

Doléans-Jordheim, A., Veron, J., Fendrich, O., et al. "3-Aryl-4-methyl-2-quinolones Targeting Multiresistant Staphylococcus aureus Bacteria." ChemMedChem, 2013. URL:[Link]

-

Kafka, S., et al. "Reaction of 3-chloroquinoline-2,4-diones with phosphoryl chloride." Journal of Heterocyclic Chemistry (Publikace UTB), 2011. URL:[Link]

-

Vazquez-Rodriguez, S., et al. "Adenosine Receptor Ligands: Coumarin–Chalcone Hybrids as Modulating Agents on the Activity of hARs." Molecules, 2021. URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Synthesis of 3-Phenyl-2(1H)-quinolinone via Direct C–H/N–H Activation of Aniline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 3-Phenyl-2(1H)-quinolinone (also known as 3-phenylcarbostyril).

Scientific Rationale & Strategic Overview

The 2-quinolone (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry and a highly valuable small-molecule fluorophore. Specifically, 3-phenylcarbostyril exhibits excellent photophysical properties, absorbing at 345 nm and emitting at 410 nm, making it a robust structural core for fluorescent probes and biologically active analogs[1].

Historically, the synthesis of 2-quinolones relied on classical methods such as the Knorr quinoline synthesis or the Camps cyclization. These approaches, while foundational, suffer from strict requirements for pre-functionalized starting materials (e.g., o-aminoacetophenones or halogenated anilines) and often require harsh acidic or basic conditions[2].

To bypass the multi-step preparation of pre-functionalized precursors, modern synthetic strategy has shifted toward transition-metal-catalyzed C–H activation. The most elegant and atom-economical route to 3-phenyl-2(1H)-quinolinone utilizes a Rhodium(III)-catalyzed oxidative carbonylation and annulation directly from simple, unactivated aniline and phenylacetylene[3]. This Application Note details this state-of-the-art methodology, explaining the mechanistic causality behind the reagent selection and providing a self-validating experimental protocol.

Comparative Methodology Analysis

The selection of a synthetic route dictates the overall efficiency, cost, and scalability of the workflow. The table below summarizes the quantitative and qualitative data comparing traditional methods against modern catalytic approaches[2][3].

| Synthesis Methodology | Starting Materials | Key Reagents / Catalysts | Typical Yield | Strategic Advantages | Limitations |

| Rh-Catalyzed C–H Annulation | Aniline, Phenylacetylene, CO | [Cp*RhCl₂]₂, Cu(OAc)₂ | 75–85% | Direct use of unactivated aniline; extremely high regioselectivity. | Requires CO gas handling and an expensive Rh catalyst. |

| Pd-Catalyzed Sonogashira | 2-Iodoaniline, Phenylacetylene, CO | Pd(OAc)₂, dppe, Mo(CO)₆ | 80–90% | Excellent functional group tolerance; microwave compatible. | Requires pre-halogenated anilines (adding a synthetic step). |

| Camps Cyclization | N-(2-acylphenyl)amides | Base (e.g., Cs₂CO₃) | 50–70% | Transition-metal-free; robust classical method. | Requires multi-step synthesis of the amide precursor. |

| Knorr Synthesis | Aniline, β-Keto Esters | H₂SO₄ (conc.) | 40–60% | Cheap, readily available bulk reagents. | Harsh acidic conditions; poor regiocontrol for 3-aryl derivatives. |

Mechanistic Pathway & Causality

The success of synthesizing 3-phenyl-2(1H)-quinolinone directly from aniline hinges on the unique reactivity of the Cp*Rh(III) catalyst system[3].

-

Causality of the Catalyst: The highly electrophilic nature of the Rh(III) center facilitates a concerted metalation-deprotonation (CMD) mechanism. The amine group of aniline acts as a directing group, guiding the rhodium to activate the ortho-C–H bond, forming a stable five-membered rhodacycle.

-

Regioselectivity Rationale: When phenylacetylene is introduced, it undergoes migratory insertion into the Rh–Aryl bond. Steric and electronic factors dictate that the bulky phenyl group positions itself adjacent to the metal center (the α-position). This strict regiocontrol ensures that upon subsequent CO insertion and reductive elimination, the phenyl group is exclusively located at the 3-position of the resulting quinolinone ring.

-

Role of the Oxidant: The catalytic cycle releases Rh(I). Cu(OAc)₂ is employed as a stoichiometric oxidant to regenerate the active Rh(III) species, allowing the cycle to turn over.

Rh(III)-catalyzed C-H activation cycle for 3-phenyl-2(1H)-quinolinone synthesis.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. Visual cues and in-process analytical checks are integrated to ensure the researcher can verify the reaction's integrity at every stage.

Materials & Reagents

-

Substrates: Aniline (1.0 mmol, 93 mg), Phenylacetylene (1.2 mmol, 122 mg).

-

Catalyst & Oxidant: [Cp*RhCl₂]₂ (2.5 mol %, 15.5 mg), Cu(OAc)₂ (2.0 mmol, 363 mg).

-

Atmosphere & Solvent: Carbon monoxide (CO) gas (1 atm balloon), Anhydrous Toluene (5.0 mL).

Step-by-Step Procedure

-

Catalyst Loading: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add[Cp*RhCl₂]₂ (15.5 mg) and Cu(OAc)₂ (363 mg).

-

Validation Check: The mixture should appear as a distinct blue/green powder due to the Cu(II) salt.

-

-

Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with CO gas using a balloon. Repeat this purge cycle three times to ensure the complete removal of oxygen, which could otherwise poison the catalyst or cause unwanted alkyne homocoupling.

-